molecular formula C11H7Cl2N3O4 B5763049 1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole

1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole

Cat. No. B5763049
M. Wt: 316.09 g/mol
InChI Key: AKHLZVFDVPPPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole is a chemical compound that is widely used in scientific research. It is a pyrazole-based herbicide that has been extensively studied for its biochemical and physiological effects. This compound has been synthesized using various methods and has been found to have a broad spectrum of activity against a wide range of plants.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole involves the inhibition of acetolactate synthase, which is an enzyme involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole has been found to have both biochemical and physiological effects on plants. It inhibits the activity of acetolactate synthase, which leads to the accumulation of toxic intermediates. This accumulation ultimately leads to the death of the plant. This compound has also been found to affect the growth and development of plants, as well as their photosynthetic activity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole in lab experiments include its broad spectrum of activity against a wide range of plants, its well-defined mechanism of action, and its availability. However, its limitations include its toxicity, which requires careful handling, and its potential for environmental contamination.

Future Directions

For the study of 1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole include the development of new synthesis methods to improve yield and purity, the study of its effects on non-target organisms, and the development of new herbicides based on its structure. Additionally, the study of the biochemical and physiological effects of this compound on plants may lead to the development of new strategies for weed control.

Synthesis Methods

1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole can be synthesized using various methods. One of the most common methods is the reaction of 2,4-dichlorophenoxyacetic acid with 4-nitropyrazole in the presence of a base. Another method involves the reaction of 2,4-dichlorophenoxyacetyl chloride with 4-nitropyrazole in the presence of a base. The yield of the compound depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole has been extensively studied for its herbicidal activity. It has been found to be effective against a wide range of plants, including grasses, broadleaf weeds, and sedges. This compound has also been used in scientific research to study the physiological and biochemical effects of herbicides on plants. It has been found to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids in plants.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(4-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O4/c12-7-1-2-10(9(13)3-7)20-6-11(17)15-5-8(4-14-15)16(18)19/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHLZVFDVPPPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5904415

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